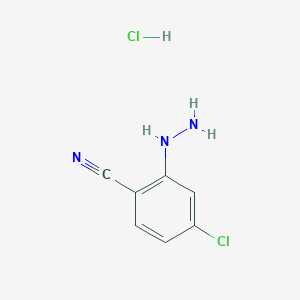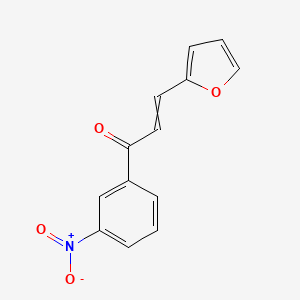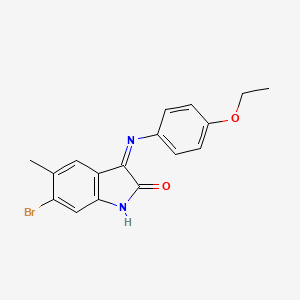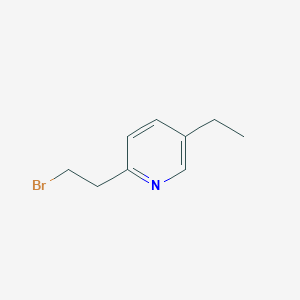![molecular formula C53H68N8O20S B12446790 [5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a pentoxyphenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and final modifications. Common synthetic routes may involve:
Stepwise Synthesis: Building the molecule in a step-by-step manner, starting from simpler precursors.
Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.
Coupling Reactions: Employing coupling reactions to join different fragments of the molecule.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.
Catalysis: Using catalysts to accelerate specific steps in the synthesis.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of oxazole rings to amines.
Substitution: Substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The pathways may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells with analogous structural features.
特性
分子式 |
C53H68N8O20S |
|---|---|
分子量 |
1169.2 g/mol |
IUPAC名 |
[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C53H68N8O20S/c1-4-5-6-19-79-33-14-11-29(12-15-33)39-23-34(59-80-39)28-7-9-30(10-8-28)47(69)55-35-22-38(65)50(72)58-52(74)43-44(66)26(2)24-60(43)18-17-54-51(73)42(46(68)45(67)31-13-16-37(64)40(20-31)81-82(76,77)78)57-49(71)36-21-32(63)25-61(36)53(75)41(27(3)62)56-48(35)70/h7-16,20,23,26-27,32,35-36,38,41-46,50,62-68,72H,4-6,17-19,21-22,24-25H2,1-3H3,(H,54,73)(H,55,69)(H,56,70)(H,57,71)(H,58,74)(H,76,77,78)/t26-,27+,32+,35-,36-,38+,41-,42-,43-,44-,45-,46-,50+/m0/s1 |
InChIキー |
LSBGQOCUTFSYSI-COEPQYBRSA-N |
異性体SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5CCNC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5CCNC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)
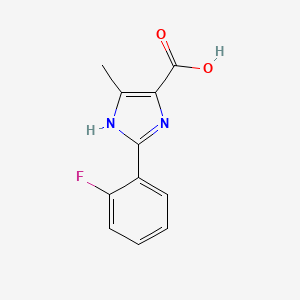
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)

![N-[(5-methylfuran-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B12446732.png)
![1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine](/img/structure/B12446751.png)
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
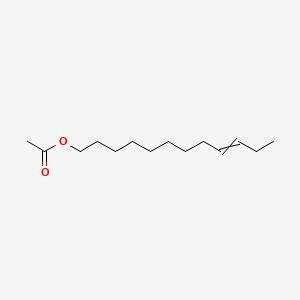
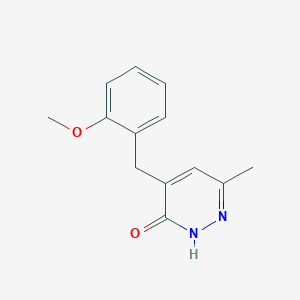
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
